

Introduction: The Aminopyrimidine Core in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,5-Dimethylpyrimidin-2-amine**

Cat. No.: **B074520**

[Get Quote](#)

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of the nucleobases in DNA and RNA.^[1] Beyond its biological significance, the pyrimidine ring is a "privileged scaffold" in medicinal chemistry, prized for its synthetic versatility and its ability to engage in specific hydrogen bonding interactions with biological targets.^{[2][3]} Among its derivatives, aminopyrimidines are of particular interest to researchers in drug development.

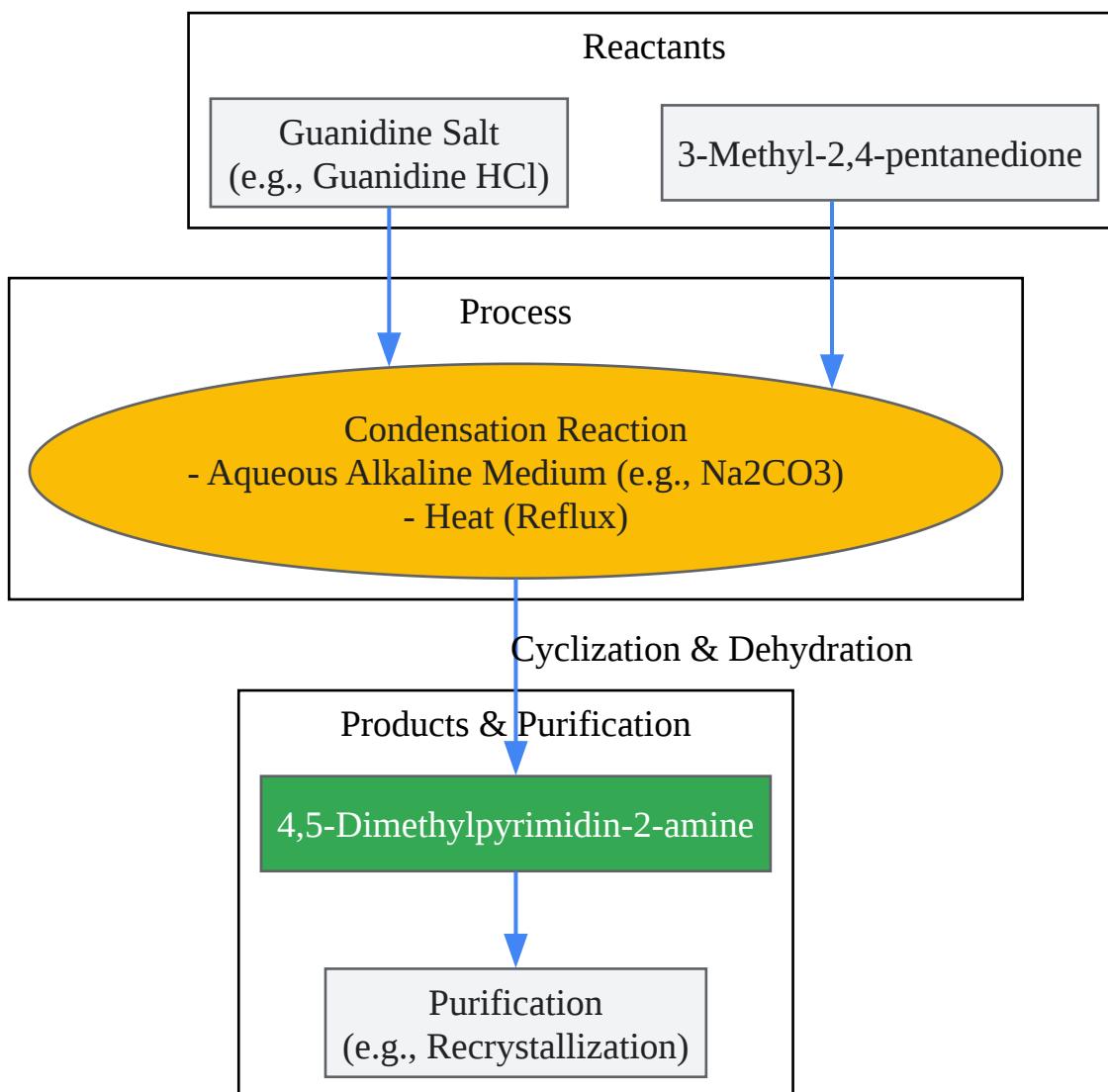
This guide focuses on **4,5-Dimethylpyrimidin-2-amine**, a specific isomer that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique substitution pattern—an amino group at the 2-position flanked by two methyl groups on the pyrimidine ring—imparts distinct electronic and steric properties that influence its reactivity and potential applications. This document provides a comprehensive overview of its chemical properties, synthesis, characterization, and handling, tailored for researchers, scientists, and drug development professionals.

Compound Identification and Core Properties

Precise identification is critical for any chemical entity. **4,5-Dimethylpyrimidin-2-amine** is distinguished by the following identifiers and properties.

Property	Value	Source(s)
IUPAC Name	4,5-dimethylpyrimidin-2-amine	[4]
Synonyms	4,5-dimethyl-2-pyrimidinamine, (4,5-dimethylpyrimidin-2- yl)amine	[4]
CAS Number	1193-74-4	[4] [5]
Molecular Formula	C ₆ H ₉ N ₃	[4] [5]
Molecular Weight	123.16 g/mol	[4] [5]
Canonical SMILES	CC1=C(C=NC(=N1)N)C	-
InChI Key	IELZPOFKHRZRGS- UHFFFAOYSA-N	[4]

Physicochemical Data


The physical properties of a compound are foundational to its application in experimental settings, dictating choices for solvents, reaction temperatures, and purification methods.

Property	Value	Source(s)
Appearance	Solid (typical)	-
Boiling Point	301.9°C at 760 mmHg	[4] [5]
Density	1.112 g/cm ³	[4]
Flash Point	161.7°C	[4]
Refractive Index	1.569	[4]
XLogP3	0.6	[4]
Polar Surface Area (PSA)	51.8 Å ²	[4]

Synthesis and Mechanistic Considerations

The most common and efficient method for synthesizing substituted 2-aminopyrimidines is the condensation of a β -dicarbonyl compound (or its equivalent) with guanidine. For **4,5-Dimethylpyrimidin-2-amine**, the logical precursor is 3-methyl-2,4-pentanedione.

Diagram: Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4,5-Dimethylpyrimidin-2-amine**.

Expert Insight: Causality in Synthesis

The reaction proceeds via a well-established mechanism. Guanidine, with its two nucleophilic nitrogen atoms, attacks the electrophilic carbonyl carbons of the diketone. The use of a base (such as sodium carbonate or sodium hydroxide) is crucial to deprotonate the guanidine salt, liberating the free guanidine base required for the nucleophilic attack. The reaction is typically heated to promote the intramolecular condensation and subsequent dehydration, which leads to the formation of the stable aromatic pyrimidine ring. The choice of an aqueous alkaline medium is often favored for its economic and environmental advantages over anhydrous organic solvents.^[6]

Protocol: Synthesis of 4,5-Dimethylpyrimidin-2-amine

This protocol is based on established methodologies for analogous 2-aminopyrimidines.^[6]

- Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine guanidine hydrochloride (1.0 eq) and 3-methyl-2,4-pentanedione (1.05 eq).
- Solvent and Base Addition: Add water and sodium carbonate (2.5 eq) to the flask. The sodium carbonate serves as the base to neutralize the guanidine salt and drive the reaction.
- Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Work-up: After cooling to room temperature, the product may precipitate from the aqueous solution. If not, the solution can be extracted with an organic solvent such as ethyl acetate.
- Isolation and Purification: Collect the crude product by filtration if it precipitates, or concentrate the organic extracts under reduced pressure.
- Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure **4,5-Dimethylpyrimidin-2-amine**.
- Validation: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS), comparing them against known values.

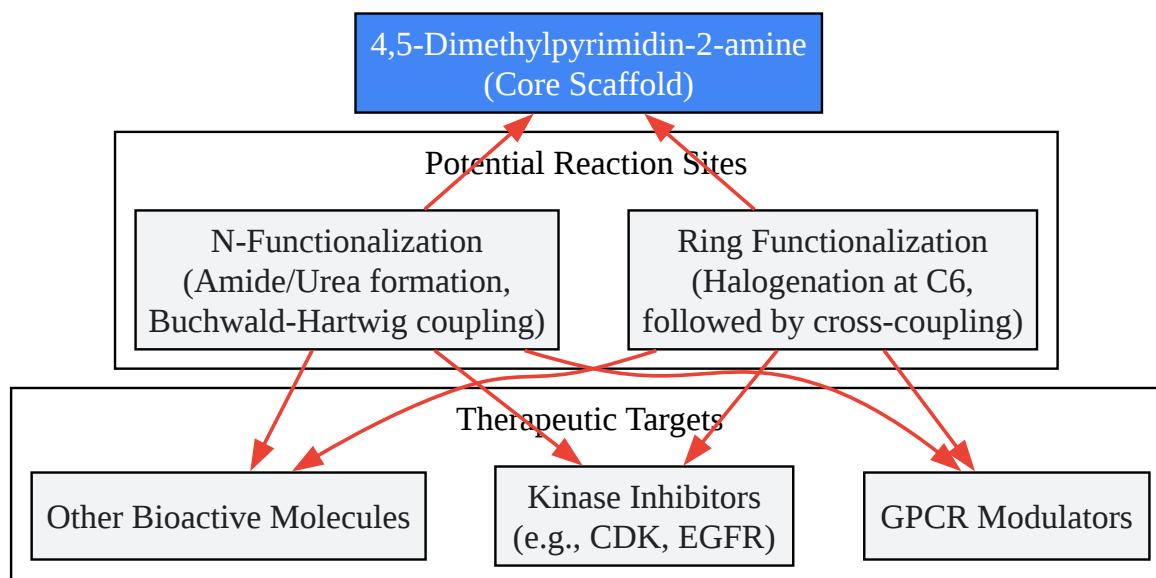
Structural and Spectroscopic Characterization

The precise arrangement of atoms and their electronic environment is confirmed through various spectroscopic techniques.

Diagram: Molecular Structure and Numbering

Caption: Structure and standard numbering of **4,5-Dimethylpyrimidin-2-amine**.

Spectroscopic Data Summary


While a comprehensive, peer-reviewed spectral analysis for this specific isomer is not readily available, data for closely related isomers like 2-amino-4,6-dimethylpyrimidine (CAS 767-15-7) provides a strong basis for predicting its spectral characteristics.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- A singlet for the C6 proton.- Two distinct singlets for the two methyl groups (C4-CH₃ and C5-CH₃).- A broad singlet for the amino (-NH₂) protons, which may exchange with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Signals for the four distinct pyrimidine ring carbons (C2, C4, C5, C6). The C2, C4, and C6 carbons will be significantly downfield due to their attachment to nitrogen.- Two distinct signals for the two methyl carbons.
FT-IR (cm ⁻¹)	<ul style="list-style-type: none">- N-H stretching vibrations (for the amino group) in the range of 3300-3500 cm⁻¹.- C-H stretching for aromatic and methyl groups around 2900-3100 cm⁻¹.- C=N and C=C ring stretching vibrations in the 1500-1650 cm⁻¹ region.- N-H bending vibration around 1600 cm⁻¹.
Mass Spec (EI)	<ul style="list-style-type: none">- A prominent molecular ion (M⁺) peak at m/z = 123.[8][9]- Fragmentation patterns involving the loss of methyl radicals or other small neutral molecules.

Applications in Drug Development and Medicinal Chemistry

The true value of **4,5-Dimethylpyrimidin-2-amine** lies in its utility as a versatile synthetic intermediate. The aminopyrimidine core is a key pharmacophore in a multitude of clinically relevant drugs, particularly kinase inhibitors used in oncology.[1][12]

Diagram: Role as a Chemical Scaffold

[Click to download full resolution via product page](#)

Caption: Strategic value of **4,5-Dimethylpyrimidin-2-amine** as a scaffold.

Field-Proven Insights

- Hydrogen Bonding: The 2-amino group and the ring nitrogens act as excellent hydrogen bond donors and acceptors. This "hinge-binding" motif is critical for the high-affinity interaction of many kinase inhibitors with the ATP-binding site of their target enzymes.[12]
- Vectorial Diversity: The molecule presents multiple vectors for chemical modification. The exocyclic amino group can be readily functionalized, while the C6 position of the pyrimidine

ring can be activated for substitution, allowing for the systematic exploration of chemical space during lead optimization.

- **Scaffold Rigidity:** The aromatic pyrimidine core provides a rigid and planar anchor for appended functional groups, reducing the entropic penalty upon binding to a biological target and often leading to improved potency.

While **4,5-Dimethylpyrimidin-2-amine** itself is not a therapeutic agent, it is a key starting material for creating more complex molecules with potential anti-cancer, anti-inflammatory, and anti-infective properties.[1][13]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

- **General Handling:** Use in a well-ventilated area or a chemical fume hood.[4] Avoid formation of dust and aerosols. Wear suitable protective clothing, including gloves and safety glasses. [14][15]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5][16][17]
- **Toxicity:** While specific toxicity data for this isomer is limited, related aminopyrimidines can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle with appropriate care.[14][17]
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 2. N,4-dimethylpyrimidin-5-amine | Benchchem [benchchem.com]
- 3. 2-Ethyl-N,5-dimethylpyrimidin-4-amine | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. 4,5-Dimethylpyrimidin-2-amine [myskinrecipes.com]
- 6. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 7. ijera.com [ijera.com]
- 8. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Pyrimidinamine, 4,6-dimethyl- [webbook.nist.gov]
- 10. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. 1193-74-4|4,5-Dimethylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Aminopyrimidine Core in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074520#4-5-dimethylpyrimidin-2-amine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com